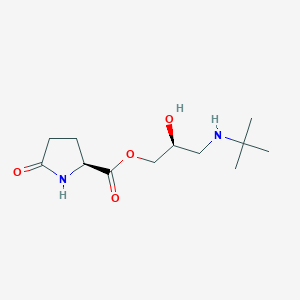
n-(5-Chloro-1h-indol-1-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a piperidine ring attached to an indole moiety, which is further substituted with a chloro group at the 5-position and a carboxamide group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The indole core is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Piperidine Introduction: The chlorinated indole is reacted with piperidine under basic conditions to form the N-(5-chloro-1H-indol-1-yl)piperidine intermediate.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly reagents and solvents .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), elevated temperatures.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide has been studied for various scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity . The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3-cyano-1H-indol-5-yl)isonicotinamide: Similar indole derivative with a cyano group at the 3-position.
N-(3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide: Another indole derivative with a benzoimidazole moiety.
Uniqueness
N-(5-Chloro-1H-indol-1-yl)piperidine-3-carboxamide is unique due to the presence of the piperidine ring and the specific substitution pattern on the indole core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
919102-38-8 |
|---|---|
Molekularformel |
C14H16ClN3O |
Molekulargewicht |
277.75 g/mol |
IUPAC-Name |
N-(5-chloroindol-1-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C14H16ClN3O/c15-12-3-4-13-10(8-12)5-7-18(13)17-14(19)11-2-1-6-16-9-11/h3-5,7-8,11,16H,1-2,6,9H2,(H,17,19) |
InChI-Schlüssel |
ACIJFNMHGPREQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C(=O)NN2C=CC3=C2C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-3,9-dihydro-6H-purin-6-one](/img/structure/B12916997.png)


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide](/img/structure/B12917026.png)

![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12917048.png)


![4-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-amine](/img/structure/B12917051.png)


![1H-Indole-2-carboxamide, 5-chloro-3-[(2,4-dimethylphenyl)sulfonyl]-](/img/structure/B12917077.png)
